

The Biological Versatility of Substituted Indoles: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 5-Bromo-7-methyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a diverse array of biological targets has solidified its importance in medicinal chemistry. This technical guide provides an in-depth review of the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation indole-based therapeutic agents.

Anticancer Activity: A Dominant Therapeutic Focus

Substituted indoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.

Targeting Receptor Tyrosine Kinases

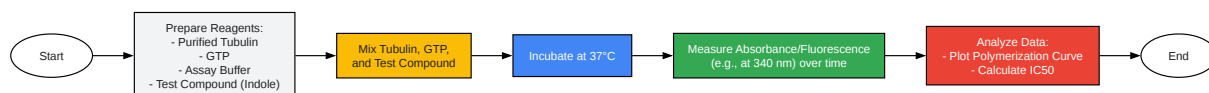
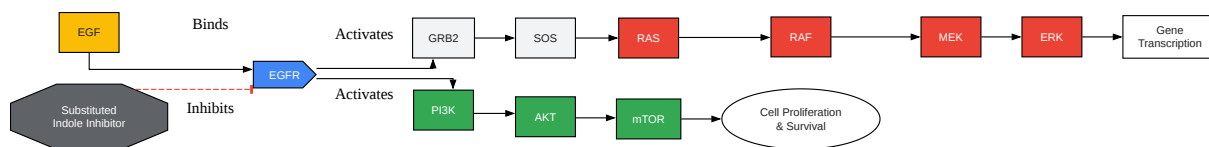
A prominent strategy in anticancer drug design is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. The Epidermal Growth Factor Receptor (EGFR) has been a key target for indole-based inhibitors.[1]

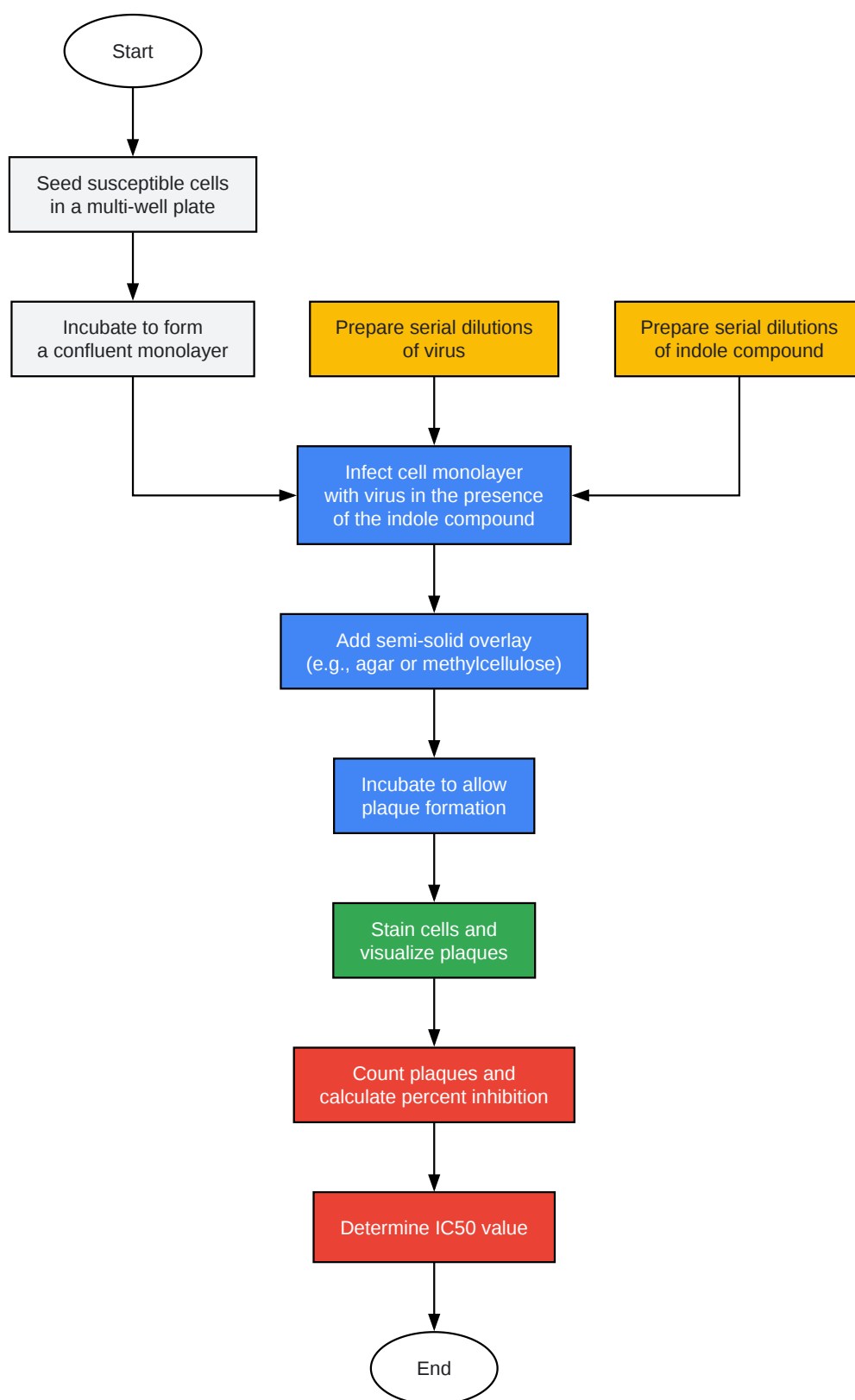
Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases

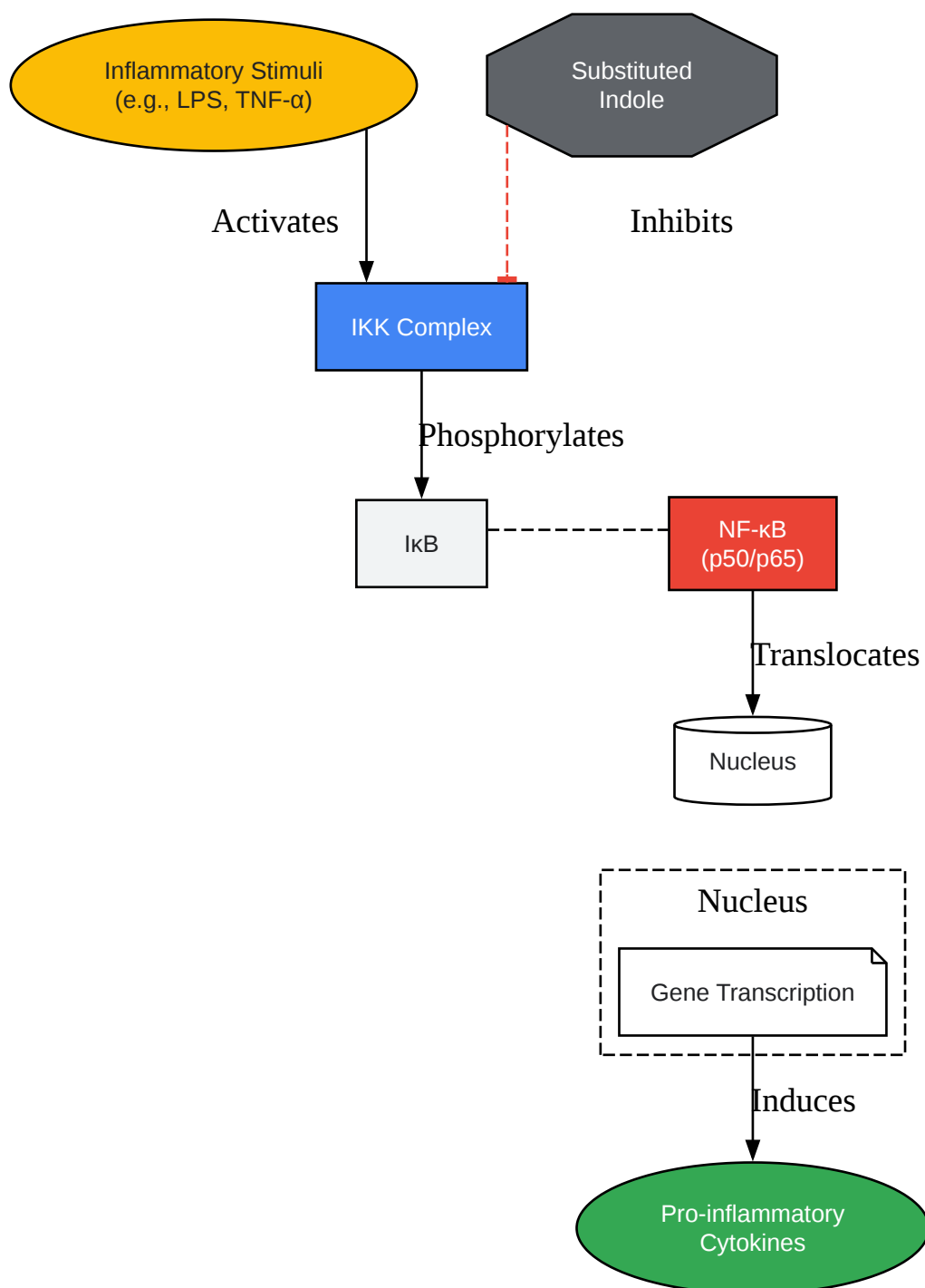
Compound Class	Specific Compound Example	Target	Cancer Cell Line	Activity (IC50/GI50)
Pyrazolinyl-indoles	Compound with p-tolyl and phenylethanone substituents	EGFR	Leukemia	78.76% growth inhibition at 10 μ M[1]
Spirooxindoles	N-alkylated maleimide derivatives	HER2/HER3	MCF-7	3.88 - 5.83 μ M[1]
Indole-acrylamide derivatives	-	Tubulin	Huh7 (Hepatocellular Carcinoma)	5.0 μ M[1]
N-substituted indole-2-carboxamides	Compound 16	EGFR/SRC	A549 (Lung), PC3 (Prostate)	EGFR: 1.026 μ M, SRC: 0.002 μ M[2]
Azaindole derivatives	Multiple examples	AAK1, ALK, AXL, CDK, etc.	Various	Varies with compound and target[3]

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Indole derivatives have been developed to inhibit EGFR, thereby blocking downstream signaling cascades.







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